3-溴-6-甲基吡啶甲酸

描述

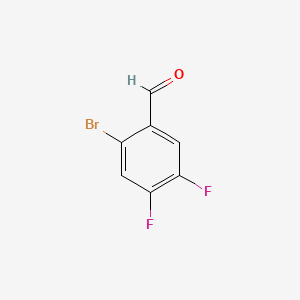

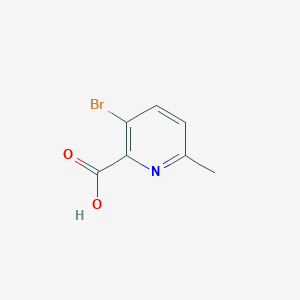

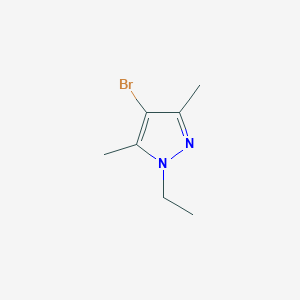

3-Bromo-6-methylpicolinic acid is a brominated derivative of picolinic acid, which is a pyridine derivative with a carboxylic acid functional group. The presence of the bromine atom at the 6-position and a methyl group at the same position in the molecule suggests that it could be an important intermediate in various chemical syntheses, including the preparation of coordination complexes and potentially pharmacologically active compounds.

Synthesis Analysis

The synthesis of brominated picolinic acids can be inferred from the preparation of related compounds. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is a key intermediate for anti-cancer drugs, starts from 2-amino-5-methylbenzoic acid and involves multiple steps including bromination with N-bromosuccinimide . Although not directly related to 3-bromo-6-methylpicolinic acid, this process indicates that bromination is a common synthetic step for introducing bromine into picolinic acid derivatives.

Molecular Structure Analysis

The molecular structure of 3-bromo-6-methylpicolinic acid can be related to the structures of similar compounds. For example, copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid exhibit coordination modes where the picolinic acid acts as a bidentate ligand, coordinating through the nitrogen and oxygen atoms . This suggests that the 3-bromo-6-methylpicolinic acid could also act as a bidentate ligand in coordination complexes.

Chemical Reactions Analysis

The reactivity of brominated picolinic acids can be diverse. For instance, the photochemistry of 6-bromopicolinic acid involves photodehalogenation, leading to products like 6-hydroxypicolinic acid and hydroxybipyridines . This indicates that 3-bromo-6-methylpicolinic acid may also undergo similar photochemical reactions, potentially yielding various photoproducts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-6-methylpicolinic acid can be extrapolated from related compounds. The polymorphism of cobalt(II) complexes with 6-bromopicolinic acid demonstrates the influence of pH on the formation of different crystal structures, which is a significant physical property . Additionally, the thermal stability of these complexes is characterized by TGA/DTA methods, suggesting that 3-bromo-6-methylpicolinic acid could also exhibit distinct thermal properties .

科学研究应用

配位化合物和分子相互作用

对3-溴-6-甲基吡啶甲酸的研究主要集中在其与各种金属形成配位化合物的作用。这些配合物以其独特的分子结构、光谱特性和在材料科学和催化中的潜在应用而闻名。例如,研究表明合成了铜(II)与6-甲基吡啶酸和6-溴吡啶酸的配合物,并对其进行了表征,揭示了它们的分子和晶体结构、热稳定性和磁性 (Kukovec et al., 2008)。这些配合物展示了一系列的配位几何构型,对于理解分子水平上的相互作用至关重要,这可以在设计先进材料和催化剂中加以利用。

催化和合成应用

对3-溴-6-甲基吡啶甲酸衍生物的催化性质在各种有机合成反应中得到了探索。例如,一项研究展示了通过铜和6-甲基吡啶酸催化的偶联反应高效合成吡咯并[2,3-d]嘧啶,突出了该方法在将多样化官能团引入嘧啶核心中的实用性 (Jiang et al., 2015)。这种应用凸显了3-溴-6-甲基吡啶甲酸衍生物在促进复杂有机转化中的潜力,这在制药合成和材料科学中可能具有价值。

结构和光谱表征

对与3-溴-6-甲基吡啶甲酸形成的配合物进行的结构和光谱分析深入揭示了这类化合物的配位化学和键合性质。例如,涉及钴与3-和6-甲基吡啶酸的配合物的研究详细展示了它们的分子结构、配位模式和光谱特性 (Kukovec et al., 2009)。这些发现有助于更广泛地理解金属配体相互作用,并可能为设计具有定制性能的新配位化合物提供信息。

光化学和电化学研究

3-溴-6-甲基吡啶甲酸及其衍生物的光化学和电化学性质对于光化学和材料科学应用具有重要意义。在这一领域的研究探索了涉及6-甲基吡啶酸的钌配合物的光致变色行为,提供了关于光诱导异构化和能量转换过程机制的见解 (Rachford et al., 2006)。这些研究对于开发用于光学存储、传感和太阳能转换的新材料具有重要意义。

生物相互作用和潜在治疗应用

尽管对3-溴-6-甲基吡啶甲酸的研究主要集中在其化学性质和应用上,但也有探索其与生物分子和系统相互作用的潜力。关于相关化合物的研究,比如涉及钒配合物与吡啶甲酸衍生物在生物系统中相互作用的研究,为理解这类化合物可能如何与酶、受体和其他生物靶点相互作用提供了基础(Kiss et al., 2000)。这一研究领域可能为治疗剂和诊断工具的开发开辟新途径。

安全和危害

The safety information available indicates that 3-Bromo-6-methylpicolinic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

未来方向

While specific future directions for 3-Bromo-6-methylpicolinic acid are not available, research into similar compounds, such as picolinic acid and its derivatives, continues to be an active area of study . These compounds are being explored for their potential uses in various fields, including as synthetic auxin herbicides .

属性

IUPAC Name |

3-bromo-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOLBWQGTJFFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619765 | |

| Record name | 3-Bromo-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methylpicolinic acid | |

CAS RN |

779344-30-8 | |

| Record name | 3-Bromo-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)